
1-(2-Fluorophenyl)cyclobutane-1-carbonitrile
Übersicht
Beschreibung
1-(2-Fluorophenyl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C11H10FN . It has a molecular weight of 175.21 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10FN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4°C .Wissenschaftliche Forschungsanwendungen
1. Effect on Glass Transition Temperature of Vinyl Copolymers Cyclobutane carbonitrile rings, similar to the structure in 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile, have been studied for their impact on the glass transition temperature (Tg) of vinyl copolymers. Incorporating small-ring monomers like cyclobutane carbonitrile increases Tg, demonstrating potential applications in material science and polymer chemistry (Collette, Gale, & Belletěte, 1980).
2. Structural Analysis in Cyclobutane Series Compounds with a cyclobutane structure, closely related to this compound, have been analyzed for their conformational properties. These studies involve X-ray diffraction methods, contributing to our understanding of molecular geometry in organic chemistry (Reisner et al., 1983).
3. Photocycloaddition Reactions Research on photocycloadditions involving carbonitrile compounds similar to this compound has revealed insights into chemical reactivity and product formation under light exposure. This has implications for organic synthesis and photochemistry (Schwebel & Margaretha, 2000).
4. Exploration in Organic Synthesis Studies focusing on cyclobutane derivatives have been conducted to develop new synthetic methods and understand reaction mechanisms. This includes the formation of various organic compounds with potential applications in medicinal chemistry and drug development (De Blieck & Stevens, 2011).
5. Investigations in Photochemical Reactions Research on the photochemical behavior of cyclobutane-related compounds provides insights into the reactivity and mechanisms of these molecules when exposed to light. This has significance in fields like photopharmacology and the development of light-responsive materials (Pac et al., 1987).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
As for future directions, 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile is primarily used for research and development . Its future applications will likely depend on the results of this research. As with any chemical compound, further studies are needed to fully understand its properties and potential uses.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZABHBZCJSJJAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627800 | |
| Record name | 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28049-63-0 | |
| Record name | 1-(2-Fluorophenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

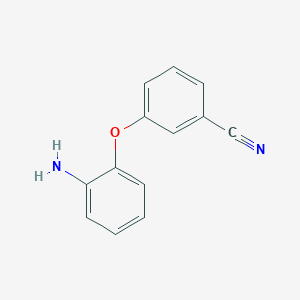
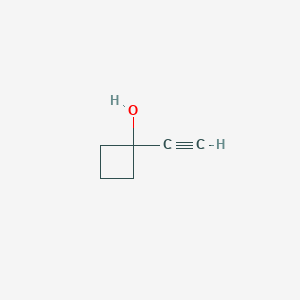

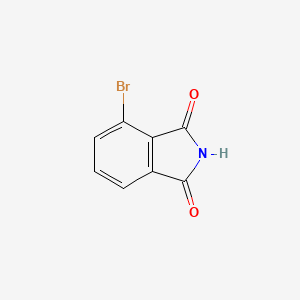
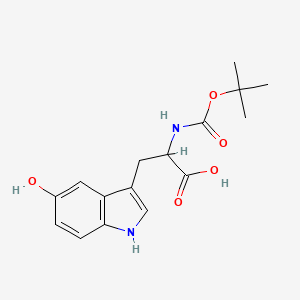

![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)
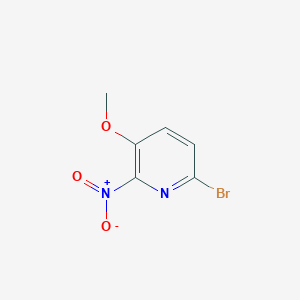


![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)
![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)

